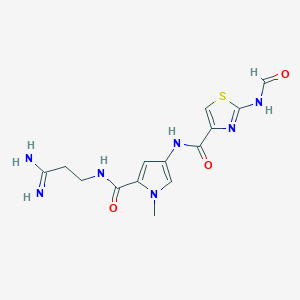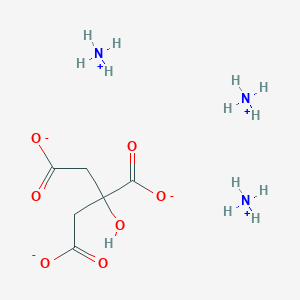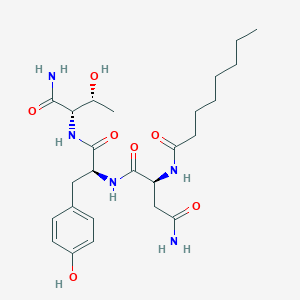
Fmtfmp-fpim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmtfmp-fpim is a synthetic compound that has been recently developed for use in scientific research. This compound has shown promising results in various studies due to its unique properties and mechanisms of action.
Aplicaciones Científicas De Investigación
Fmtfmp-fpim has a wide range of potential applications in scientific research. It has been shown to be effective in various studies, including those related to neuroscience, pharmacology, and toxicology. Fmtfmp-fpim can be used to study the effects of certain chemicals or drugs on the brain and nervous system, as well as to investigate the mechanisms of action of various substances.
Mecanismo De Acción
The mechanism of action of Fmtfmp-fpim is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are two neurotransmitters that play a key role in regulating mood, motivation, and reward. Fmtfmp-fpim may also affect other neurotransmitters and receptors in the brain, but more research is needed to fully understand its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
Fmtfmp-fpim has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and enhance the release of dopamine and serotonin in the brain. Fmtfmp-fpim may also have other effects on the body, but more research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Fmtfmp-fpim is its specificity for certain neurotransmitters and receptors in the brain. This compound can be used to selectively modulate the activity of these targets, which can help researchers better understand their role in various physiological processes. However, one of the limitations of Fmtfmp-fpim is that it has not been extensively studied in humans, and its effects on human physiology are not well understood.
Direcciones Futuras
There are many potential future directions for research on Fmtfmp-fpim. Some of the most promising areas of research include investigating its effects on various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Fmtfmp-fpim may also be useful in developing new drugs or treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of Fmtfmp-fpim, as well as its potential risks and side effects.
Conclusion:
In conclusion, Fmtfmp-fpim is a promising compound for use in scientific research. It has shown unique properties and mechanisms of action that make it useful for investigating various physiological processes and disorders. However, more research is needed to fully understand its effects and potential applications.
Métodos De Síntesis
Fmtfmp-fpim is synthesized through a multi-step process involving various chemical reactions. The exact details of the synthesis method are proprietary and not publicly available. However, it is known that the compound is synthesized in a laboratory setting under strict conditions to ensure purity and consistency.
Propiedades
Número CAS |
123725-02-0 |
|---|---|
Nombre del producto |
Fmtfmp-fpim |
Fórmula molecular |
C14H17N7O3S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H17N7O3S/c1-21-5-8(4-10(21)13(24)17-3-2-11(15)16)19-12(23)9-6-25-14(20-9)18-7-22/h4-7H,2-3H2,1H3,(H3,15,16)(H,17,24)(H,19,23)(H,18,20,22) |
Clave InChI |
IUQREFBXQOXQHS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
SMILES canónico |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
Sinónimos |
3-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)thiazole FMTFMP-FPIM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)










![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
